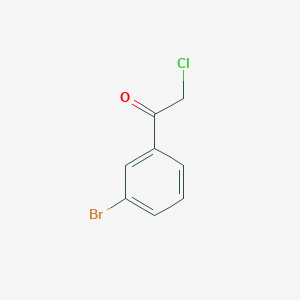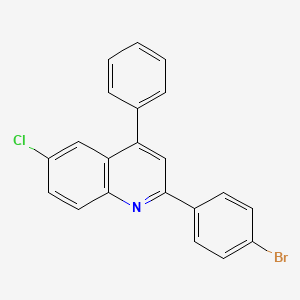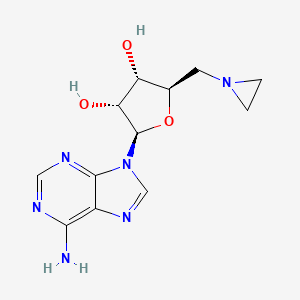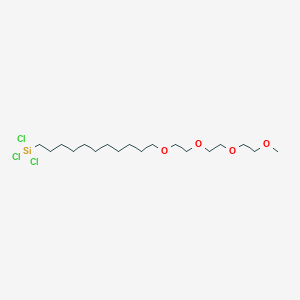
1,4-Bis(4-chlorobenzoyl)benzene
説明
1,4-Bis(4-chlorobenzoyl)benzene is a chemical compound with the molecular formula C20H12Cl2O2 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-chlorobenzoyl)benzene consists of a benzene ring substituted with two 4-chlorobenzoyl groups . The molecular weight of this compound is 355.21408 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(4-chlorobenzoyl)benzene include a molecular weight of 355.21408 and a molecular formula of C20H12Cl2O2 .
科学的研究の応用
Polymer Synthesis: Aromatic Poly(etherketone)s
1,4-Bis(4-chlorobenzoyl)benzene serves as a key monomer in the synthesis of high molecular weight aromatic poly(etherketone)s. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. Phase-transfer catalysis using N-alkyl (4-N′,N′-dialkylamino)pyridinium chlorides significantly promotes polycondensation reactions with aromatic diphenols, resulting in comparable molecular weights to more reactive monomers like 1,4-bis(4-fluorobenzoyl)benzene .
Sulfonated Poly(aryl ether ketone)s (SPAEK) Copolymers
1,4-Bis(4-chlorobenzoyl)benzene finds application in the synthesis of sulfonated poly(aryl ether ketone)s (SPAEK) copolymers. These materials are used in fuel cells, membranes, and ion-exchange applications. The compound acts as an activated nonsulfonated difluoro-monomer, contributing to the fluorenyl-containing structure of the copolymer .
Coordination Polymers
In coordination chemistry, 1,4-Bis(4-chlorobenzoyl)benzene has been employed as a ligand. For instance, it forms novel coordination polymers when combined with other metal ions and organic ligands. These materials exhibit interesting structural features and may have applications in areas such as catalysis and gas storage .
Photophysical Studies
Researchers have investigated the photophysical properties of 1,4-Bis(4-chlorobenzoyl)benzene. These studies explore its absorption and emission spectra, fluorescence behavior, and excited-state dynamics. Understanding these properties can inform the design of luminescent materials and sensors .
Organic Synthesis and Medicinal Chemistry
While less common, this compound has been utilized in organic synthesis and medicinal chemistry. Its unique structure and reactivity may offer opportunities for designing novel organic molecules or pharmaceutical intermediates .
作用機序
1,4-Bis(4-chlorobenzoyl)benzene, also known as 1,4-phenylenebis((4-chlorophenyl)methanone), is a chemical compound with the molecular formula C20H12Cl2O2 . This section will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been used as a phase-transfer catalyst in polycondensation reactions with aromatic diphenols via nucleophilic displacement .
Biochemical Pathways
Its role as a phase-transfer catalyst suggests it may influence pathways involving polycondensation reactions .
Result of Action
Its role as a phase-transfer catalyst in polycondensation reactions suggests it may facilitate the formation of high molecular weight aromatic poly(etherketone)s .
特性
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJIBQOYNBSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176733 | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-chlorobenzoyl)benzene | |
CAS RN |
22198-42-1 | |
| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-chlorophenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-chlorobenzoyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT6CXA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 1,4-Bis(4-chlorobenzoyl)benzene?
A1: 1,4-Bis(4-chlorobenzoyl)benzene can be synthesized via two main routes:
- Nucleophilic Substitution: This method utilizes chlorobenzene and terephthaloyl chloride (TPC) to first obtain 1,4-bis(4-chlorobenzoyl)benzene [, ]. Subsequent reaction with sodium phenate in N-methyl-2-pyrrolidone (NMP) yields the desired product [].
- Electrophilic Substitution: This approach involves a Friedel-Crafts acylation reaction between terephthaloyl chloride (TPC) and diphenylether (DPE) in the presence of aluminium trichloride (AlCl3) as a catalyst [].
Q2: How is the structure of 1,4-Bis(4-chlorobenzoyl)benzene confirmed?
A2: Various analytical techniques are employed to characterize the structure of 1,4-Bis(4-chlorobenzoyl)benzene, including:
- Fourier-transform infrared spectroscopy (FT-IR): Provides information about the functional groups present in the molecule [, , ].
- Proton nuclear magnetic resonance spectroscopy (1H NMR): Confirms the proton environments and verifies the molecule's structure [, , ].
- Melting point determination: Verifies the purity and identity of the compound by comparing the experimental melting point to literature values [].
- Wide-angle X-ray diffraction (WAXD): Reveals the crystalline structure of the compound [].
- Scanning electron microscopy (SEM): Provides information about the morphology and surface characteristics of the compound [].
- Differential scanning calorimetry (DSC): Determines the thermal transitions, such as glass transition temperature (Tg) and melting point (Tm) [, ].
Q3: What are the applications of 1,4-Bis(4-chlorobenzoyl)benzene in polymer synthesis?
A3: 1,4-Bis(4-chlorobenzoyl)benzene is a crucial monomer for synthesizing various high-performance polymers, including:
- Poly(ether ketone ketone)s (PEKKs): These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries [, , , ].
- Sulfonated poly(phthalazinone ether ketone ketone)s (SPPEKKs): These polymers exhibit promising properties for proton exchange membranes in fuel cell applications due to their high proton conductivity, good oxidative stability, and excellent mechanical properties [].
Q4: How does the structure of 1,4-Bis(4-chlorobenzoyl)benzene impact the properties of the resulting polymers?
A4: The presence of the two chlorobenzoyl groups in 1,4-Bis(4-chlorobenzoyl)benzene significantly influences the properties of the resulting polymers:
- High Glass Transition Temperature (Tg): The rigid, aromatic structure of the monomer contributes to the high Tg of PEKKs, making them suitable for high-temperature applications [, ].
- Crystallinity: The symmetrical structure of 1,4-Bis(4-chlorobenzoyl)benzene can promote polymer chain packing, leading to increased crystallinity and enhanced mechanical properties in PEKKs [].
- Solubility: The chlorine atoms in 1,4-Bis(4-chlorobenzoyl)benzene can influence the solubility of the resulting polymers in various solvents []. By adjusting the reaction conditions and using different co-monomers, the solubility of the polymers can be tailored for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)

